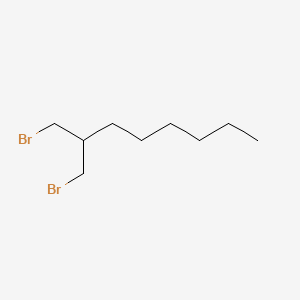

1-Bromo-2-(bromomethyl)octane

Description

1-Bromo-2-(bromomethyl)octane (C₉H₁₈Br₂) is a di-brominated aliphatic compound featuring a bromine atom at the first carbon and a bromomethyl (-CH₂Br) group at the second carbon of an octane chain. Its molecular weight (278.05 g/mol) and steric profile suggest higher boiling points and densities compared to mono-brominated analogs like 1-bromooctane .

Properties

CAS No. |

1781-53-9 |

|---|---|

Molecular Formula |

C9H18Br2 |

Molecular Weight |

286.05 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)octane |

InChI |

InChI=1S/C9H18Br2/c1-2-3-4-5-6-9(7-10)8-11/h9H,2-8H2,1H3 |

InChI Key |

RZHYNPGFNREBPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)octane can be synthesized through the bromination of 2-(bromomethyl)octane. This process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-(bromomethyl)octane may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)octane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (S_N2): This reaction involves the replacement of a bromine atom by a nucleophile, such as hydroxide (OH⁻) or cyanide (CN⁻), resulting in the formation of alcohols or nitriles.

Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), 1-Bromo-2-(bromomethyl)octane can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.

Major Products Formed:

Nucleophilic Substitution: Alcohols, nitriles, or ethers, depending on the nucleophile used.

Elimination: Alkenes, such as 1-octene or 2-octene.

Scientific Research Applications

1-Bromo-2-(bromomethyl)octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)octane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as DNA or proteins, leading to modifications that can affect their function. This reactivity is exploited in various chemical synthesis processes and potential therapeutic applications .

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical Properties of Selected Bromoalkanes

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.